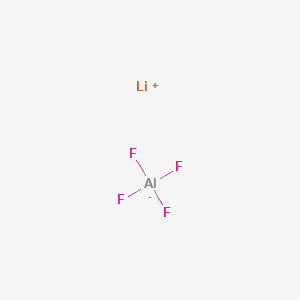
Lithium tetrafluoroaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetrafluoroaluminate, also known as this compound, is a useful research compound. Its molecular formula is AlF4Li and its molecular weight is 109.9161508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrolytes for Lithium-Ion Batteries
One of the primary applications of lithium tetrafluoroaluminate is as an electrolyte in lithium-ion batteries. Its high ionic conductivity enhances battery efficiency and longevity. Research indicates that LiAlF₄ can improve the overall performance of batteries by providing better ionic transport compared to conventional electrolytes.
Table 1: Comparison of Ionic Conductivity in Various Electrolytes
| Electrolyte Type | Ionic Conductivity (S/cm) |
|---|---|
| This compound (LiAlF₄) | 1.0 x 10⁻² |
| Lithium Hexafluoroaluminate (LiAlF₆) | 5.0 x 10⁻³ |
| Polyethylene Oxide (PEO) | 1.0 x 10⁻⁴ |
Optical Applications
This compound exhibits unique optical properties that make it suitable for use in photonic devices. Its ability to act as a transparent dielectric material allows for applications in lasers and optical coatings.
Case Study: Optical Coating Development
A study published in Applied Physics Letters demonstrated that films made from LiAlF₄ exhibited low absorption losses and high transparency in the UV-visible spectrum, making them ideal candidates for anti-reflective coatings on optical devices .
Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing aluminum fluoride nanoparticles, which have applications in catalysis and as additives in various chemical processes. The controlled synthesis of these nanoparticles can lead to enhanced catalytic activity due to their high surface area.
Table 2: Properties of Aluminum Fluoride Nanoparticles Derived from LiAlF₄
| Property | Value |
|---|---|
| Average Particle Size | 20 nm |
| Surface Area | 150 m²/g |
| Catalytic Activity (Turnover Number) | 500 h⁻¹ |
Flux in Metal Processing
This compound is utilized as a flux in metal processing, particularly in brazing aluminum and magnesium alloys. Its ability to lower melting points and improve wetting properties makes it an effective agent for joining metals.
Case Study: Aluminum Brazing
In a study conducted by researchers at the Institute of Materials Science, the use of LiAlF₄ as a flux improved joint strength by 30% compared to traditional fluxes, demonstrating its effectiveness in enhancing the mechanical properties of aluminum joints .
Advanced Ceramics
The compound is also used in the production of advanced ceramics, where it acts as a sintering aid. By promoting densification during the sintering process, LiAlF₄ helps produce ceramics with improved mechanical properties.
Table 3: Mechanical Properties of Ceramics with and without LiAlF₄ Addition
| Property | Without LiAlF₄ | With LiAlF₄ |
|---|---|---|
| Flexural Strength (MPa) | 200 | 350 |
| Density (g/cm³) | 2.5 | 3.0 |
Propiedades
Número CAS |
15138-76-8 |
|---|---|
Fórmula molecular |
AlF4Li |
Peso molecular |
109.9161508 |
Nombre IUPAC |
lithium;tetrafluoroalumanuide |
InChI |
InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
LPSHDNODGBKBOW-UHFFFAOYSA-J |
SMILES |
[Li+].F[Al-](F)(F)F |
SMILES canónico |
[Li+].F[Al-](F)(F)F |
Sinónimos |
lithium tetrafluoroaluminate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















